Mecamylamine-d3 (hydrochloride)

Bioanalysis LC-MS/MS Internal Standard

Quantitative LC-MS bioanalysis of mecamylamine requires an internal standard that co-elutes without signal cross-talk. Unlabeled mecamylamine fails due to indistinguishable signal. Mecamylamine-d3 hydrochloride solves this with: - +3 Da mass shift enabling independent MRM monitoring - ≥98% isotopic purity minimizing background interference - Non-exchangeable N-CD3 label stable in aqueous buffers Validated for plasma, brain tissue homogenates, and hepatocyte stability assays. Direct replacement for unlabeled compound with identical physicochemical behavior.

Molecular Formula C11H22ClN
Molecular Weight 206.77 g/mol
Cat. No. B12423145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecamylamine-d3 (hydrochloride)
Molecular FormulaC11H22ClN
Molecular Weight206.77 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3;
InChIKeyPKVZBNCYEICAQP-NXIGQQGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mecamylamine-d3 Hydrochloride Overview


Mecamylamine-d3 (hydrochloride) is a stable isotopically labeled analog of the nonselective, noncompetitive nicotinic acetylcholine receptor (nAChR) antagonist mecamylamine, incorporating three deuterium atoms at the N-methyl position . It shares the same pharmacological profile as the unlabeled parent, with established oral activity, blood-brain barrier penetration, and historical use as a ganglionic blocker for hypertension . The compound serves primarily as an analytical internal standard for LC-MS and GC-MS quantification of mecamylamine in biological matrices, leveraging its near-identical physicochemical behavior to correct for matrix effects and sample-to-sample variability .

Workflow LC-MS/MS bioanalysis of mecamylamine
Selection Deuterated internal standard with defined mass shift
Use Context Matrix-effect correction in biological research matrices

Mecamylamine-d3 Substitution Limitations


Substituting Mecamylamine-d3 hydrochloride with unlabeled mecamylamine or an alternative isotopically labeled analog compromises quantitative accuracy in LC-MS bioanalysis. Unlabeled mecamylamine cannot serve as an internal standard because it co-elutes with the analyte and contributes indistinguishable signal, precluding independent quantitation [1]. While other labeled analogs like Mecamylamine-13C4,15N exist, the deuterium label in Mecamylamine-d3 provides a defined +3 Da mass shift that is sufficient for MRM differentiation without introducing the chromatographic retention time shifts occasionally observed with larger mass differences [2][3]. Selection of an internal standard with mismatched physicochemical properties can yield inaccurate corrections for matrix effects, ultimately affecting the precision and reliability of quantitative data in pharmacokinetic and toxicological studies [3].

Target Mecamylamine-d3 (ISTD)
Risk if substituted Unlabeled mecamylamine: co-elution and shared signal may prevent independent quantitation
Alternative ISTD risk Other labeled analogs may introduce retention time shifts; mismatched physicochemical properties can compromise matrix-effect correction

Mecamylamine-d3 Analytical Evidence


LC-MS/MS Mass Shift Differentiation

Mecamylamine-d3 hydrochloride exhibits a mass shift of +3.02 Da relative to unlabeled mecamylamine hydrochloride due to substitution of three hydrogen atoms with deuterium at the N-methyl position . This mass difference enables distinct MRM transitions, allowing the internal standard to be monitored independently of the analyte during quantitative LC-MS/MS analysis [1].

Mass shift
Class-level
+3.02 Da vs unlabeled m/z shift +3 for [M+H]+
Supports independent MRM monitoring without signal interference
Applicable to ESI+ LC-MS; calculated from molecular formula
Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity and Quantitative Accuracy

Mecamylamine-d3 hydrochloride is supplied with a minimum isotopic purity of ≥98% atom D . This specification ensures that less than 2% of the internal standard material consists of the unlabeled (d0) species, thereby minimizing the contribution of the internal standard to the analyte signal and preserving quantitative accuracy [1].

Isotopic Purity
Specification review
≥98 atom % D
unlabeled d0 ≤2%
Reduces background contribution to analyte channel, preserving calibration accuracy
Reported in vendor CoA; verify per lot
Isotopic Purity Analytical Reference Quantitative Accuracy

Deuterium Label Stability

The deuterium label in Mecamylamine-d3 hydrochloride is positioned on the N-methyl group, which is chemically non-exchangeable under typical sample preparation and chromatographic conditions . This contrasts with labeling at heteroatom-bound positions (e.g., N-H, O-H) where deuterium can undergo back-exchange with protic solvents, leading to isotopic dilution and inaccurate quantitation [1].

Label Stability
Class-level
N-CD3 non-exchangeable
vs O-D/N-D labels prone to back-exchange
Ensures consistent internal standard response across runs and incubation conditions
Inferred from alkyl C-D bond stability; confirm under specific method conditions
Deuterium Exchange Label Stability Internal Standard

Mecamylamine-d3 Application Scenarios


Pharmacokinetic Bioanalysis

Mecamylamine-d3 hydrochloride is the preferred internal standard for developing and validating LC-MS/MS methods intended to quantify mecamylamine in plasma, serum, or tissue homogenates. Its +3 Da mass shift enables independent MRM monitoring without signal cross-talk, while its ≥98% isotopic purity minimizes background contribution to the analyte channel . These attributes directly support the accuracy and precision requirements of regulatory bioanalytical method validation [1].

Neuropharmacology Quantitation

For studies investigating mecamylamine brain penetration and CNS distribution, Mecamylamine-d3 hydrochloride serves as the gold-standard internal standard. Its near-identical physicochemical properties to the parent drug ensure that matrix effects encountered in brain tissue homogenates are uniformly corrected, yielding reliable quantification of mecamylamine concentrations across different brain regions [2].

Metabolic Stability Assays

In hepatic microsome or hepatocyte stability assays, Mecamylamine-d3 hydrochloride can be used as an internal standard to quantify mecamylamine depletion. The non-exchangeable N-CD3 label maintains consistent signal intensity even after prolonged incubation in aqueous buffer systems, reducing analytical variability that could otherwise confound intrinsic clearance calculations .

Application
Selection Property
Validation Focus
Pharmacokinetic bioanalysis
Defined mass shift, high isotopic enrichment
Bioanalytical validation review; matrix-effect correction in research matrices
Neuropharmacology quantitation
Near-identical physicochemical profile to parent
Tissue homogenate matrix-effect correction review; regional brain quantification context
Metabolic stability assays
Non-exchangeable N-CD3 label
Incubation consistency review; label stability validation under assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mecamylamine-d3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.